![molecular formula C24H17N3O7S2 B2512288 (Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-02-6](/img/structure/B2512288.png)
(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid . It’s part of a series of compounds that were synthesized and evaluated for their in vitro proliferation inhibitory activities against the A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines .
Synthesis Analysis
The synthesis of this compound involves the preparation of the key intermediate 3-oxo-3H-benzo[f]chromene-2-carboxylic acid via Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid .Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The synthesized compound has been evaluated for its antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, specifically A549 and NCI-H460 cells. Among the tested derivatives, compound 5e demonstrated the strongest antiproliferative effect. It achieved this by inducing apoptosis, arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels. These findings suggest that compound 5e holds promise as a potent antitumor agent .
Fluorescence Properties for Biological Imaging
Another interesting application lies in the fluorescence properties of compound 6g . Despite having very low cytotoxicity, it exhibited excellent fluorescence characteristics. As a result, it could serve as an effective fluorescence probe for biological imaging. Researchers can utilize this compound to visualize specific cellular processes or structures in living systems .
Sodium Ion Chemosensor
While not directly related to the mentioned compound, the broader class of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives has garnered attention as potential sodium ion chemosensors. These compounds could find applications in analytical chemistry, life science, catalysis, and environmental monitoring .
Future Directions
The future directions for this compound could involve further exploration of its potential as an antitumor agent, given the promising results shown by related compounds . Additionally, the excellent fluorescence properties of one of the compounds in the same series suggest potential use as an effective fluorescence probe for biological imaging .
Mechanism of Action
Target of Action
Similar compounds have been known to target various cancer cell lines .
Mode of Action
It has been observed that similar compounds exhibit antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ros) level .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may affect pathways related to cell growth and survival .
Result of Action
The compound has been observed to inhibit the proliferation of certain cancer cell lines in a dose- and time-dependent manner . This suggests that it may have potential as an antitumor agent.
properties
IUPAC Name |
methyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7S2/c1-33-21(28)12-27-18-8-7-14(36(25,31)32)10-20(18)35-24(27)26-22(29)17-11-16-15-5-3-2-4-13(15)6-9-19(16)34-23(17)30/h2-11H,12H2,1H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOVQHNOONMTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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